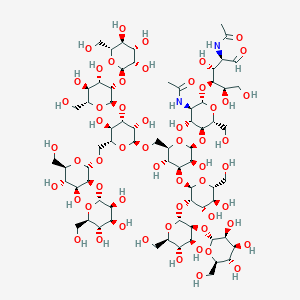![molecular formula C13H20BNO4 B1512819 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1152427-99-0](/img/structure/B1512819.png)
2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has been widely studied for its potential applications in various fields of research. This compound is often referred to as CB-TE2A, which is a shorthand for its chemical structure. CB-TE2A has shown promising results in scientific research, particularly in the areas of medical imaging and cancer therapy.
Wirkmechanismus
CB-TE2A functions as a chelator, meaning it binds to metal ions such as gallium or lutetium. When labeled with a radioactive isotope, CB-TE2A can be used to target specific cells or tissues in the body. The radioactive decay of the isotope emits gamma rays or positrons, which can be detected by imaging equipment to create a visual representation of the targeted cells or tissues.
Biochemical and Physiological Effects:
CB-TE2A has shown low toxicity and high stability in vivo, making it an ideal candidate for medical imaging and cancer therapy. Its chelating properties allow for targeted delivery of radioactive isotopes to specific cells or tissues, reducing the exposure of healthy cells to radiation.
Vorteile Und Einschränkungen Für Laborexperimente
CB-TE2A has several advantages for use in lab experiments. It is easy to synthesize and purify, and can be labeled with a variety of radioactive isotopes. Its stability and low toxicity make it a safe and reliable option for use in medical research. However, CB-TE2A does have some limitations, including its relatively high cost compared to other chelators and its limited ability to penetrate cell membranes.
Zukünftige Richtungen
There are several potential future directions for research involving CB-TE2A. One area of interest is the development of new radiopharmaceuticals for use in cancer therapy. CB-TE2A-based radiopharmaceuticals have shown promise in preclinical studies, and further research could lead to the development of new treatments for various types of cancer. Additionally, CB-TE2A could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, research could focus on optimizing the synthesis and labeling methods for CB-TE2A to improve its efficiency and reduce costs.
Wissenschaftliche Forschungsanwendungen
CB-TE2A has been extensively studied for its potential applications in medical imaging. It can be labeled with various radioactive isotopes, such as gallium-68 or lutetium-177, to create radiopharmaceuticals for use in positron emission tomography (PET) or single photon emission computed tomography (SPECT) imaging. CB-TE2A-based radiopharmaceuticals have shown high stability, rapid clearance from the body, and high target-to-background ratios, making them ideal for imaging various types of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-[(E)-2-cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h7-8,11H,2-6,9-10H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOUBCDQXLQEBP-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746302 | |
| Record name | 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152427-99-0 | |
| Record name | 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



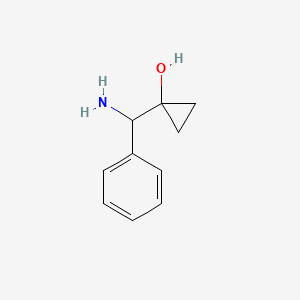

![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)
![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)
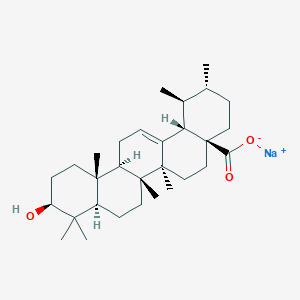

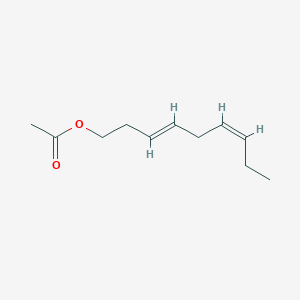
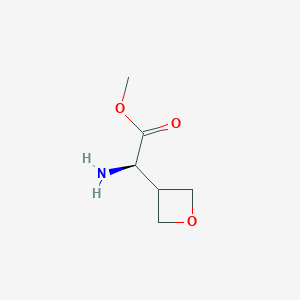
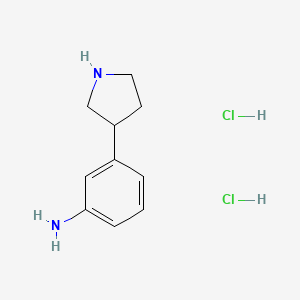
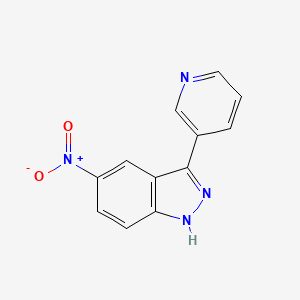
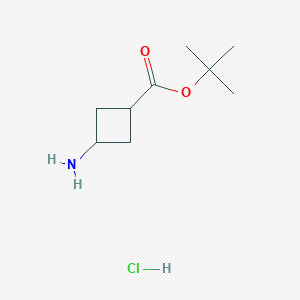
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
